

structural comparison of Angiolam A, B, C, and D

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Compound of Interest

Compound Name: Angiolam A

Cat. No.: B15562270

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A comprehensive structural and biological comparison of **Angiolam A**, B, C, and D is presented for researchers and professionals in drug development. This guide details the structural nuances, summarizes their antiparasitic performance, and outlines the experimental methodologies used for their evaluation.

Structural Comparison

Angiolam A, B, C, and D are related macrolactams produced by myxobacterial strains, including MCy12716 and MCy12733.^{[1][2]} While sharing a common core structure, they possess distinct substitutions that influence their biological activity. The key structural differences are highlighted in the provided diagram from a 2024 study in Microbiology Spectrum. **Angiolam A** serves as the foundational compound, with Angiolams B, C, and D representing novel derivatives with improved antiparasitic properties.^{[1][2]}

Biological Activity

Originally, **Angiolam A** was identified as an antibiotic with activity against a few Gram-positive bacteria and specific mutant strains of Escherichia coli, where it is thought to interfere with protein synthesis.^[3] More recent investigations have unveiled the potential of novel angiolam derivatives against parasitic protozoa. Specifically, Angiolams B, C, and D have demonstrated promising activity against the malaria pathogen, Plasmodium falciparum.

Quantitative Performance Data

The antiparasitic activities of **Angiolam A**, B, C, and D against *P. falciparum* are summarized below. The data highlights the enhanced potency of the novel derivatives compared to the originally discovered **Angiolam A**.

Compound	Target Organism	IC50 (μM)
Angiolam A	Plasmodium falciparum	>10
Angiolam B	Plasmodium falciparum	0.8
Angiolam C	Plasmodium falciparum	0.5
Angiolam D	Plasmodium falciparum	0.3

Data sourced from a 2024 publication in Microbiology Spectrum.

Experimental Protocols

The following methodologies were employed to characterize and evaluate the biological activity of the Angiolam compounds.

Compound Isolation and Purification

Angiolams were produced in large-scale cultivations of the myxobacterial strain MCy12733. The compounds were subsequently purified from the culture broth using preparative High-Performance Liquid Chromatography (HPLC). For Angiolam derivatives C and D, further separation was achieved through supercritical fluid chromatography.

Structural Elucidation

The structures of the isolated compounds were determined using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and HSQC). For instance, the molecular formula of Angiolam B was determined to be $\text{C}_{34}\text{H}_{51}\text{NO}_7$ based on its HRESI-MS signal.

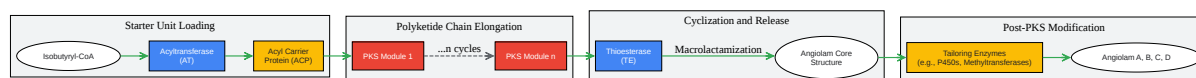
In Vitro Antiplasmodial Activity Assay

The in vitro activity of the angiolams against *P. falciparum* was assessed using a standardized assay. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency

of each compound against the parasite. The novel derivatives, Angiolams B, C, and D, exhibited significant antiparasitic activity in the 0.3–0.8 μM range.

Visualizing the Angiolam Biosynthetic Pathway

The following diagram illustrates a proposed model for the biosynthesis of the angiolam core structure, which is a key process for the generation of these bioactive compounds. The biosynthetic gene cluster responsible for producing the angiolam scaffold has been identified, providing insights into its formation.



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Caption: Proposed biosynthetic pathway for the Angiolam scaffold.

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References

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- 2. New myxobacteria of the Myxococcaceae clade produce angiolams with antiparasitic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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